

An In-depth Technical Guide to the Chemical Structure and Isomers of Botryococcene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Botryococcene*

Cat. No.: *B12783581*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Botryococcenes are a unique class of triterpenoid hydrocarbons produced primarily by the green microalga *Botryococcus braunii*. These compounds are of significant interest due to their potential as a source of renewable biofuels and their role as biomarkers in geochemical studies. This technical guide provides a comprehensive overview of the chemical structure of **botryococcenes** and their isomers, presenting key structural data, detailed experimental protocols for their analysis, and visualizations of their structures and biosynthetic pathways.

Core Chemical Structure

Botryococcenes are unsaturated triterpenoid hydrocarbons with the general chemical formula C_nH_{2n-10} .^{[1][2]} They are biosynthesized by the B race of the colonial green microalga *Botryococcus braunii*.^{[1][2]} The foundational molecule for all **botryococcenes** is the C30 **botryococcene**.^[1] Higher-order **botryococcenes**, ranging from C31 to C37, are formed through subsequent methylation and other modifications of this C30 precursor.^{[1][3]}

The IUPAC name for the C30 **botryococcene** is (6E,10S,11E,13R,16E)-10-ethenyl-2,6,10,13,17,21-hexamethyldocosa-2,6,11,16,20-pentaene.^[4] The most abundant and well-studied **botryococcene** is the C34 isomer.^[1]

Key Structural Features of C30 **Botryococcene**:

- A backbone of 22 carbon atoms.[1]
- Double bonds at positions 2, 6, 11, 16, and 20.[1]
- Six methyl groups located at positions 2, 6, 10, 13, 17, and 21.[1]
- A vinyl group at position 10.[1]

Major Isomers of Botryococcene

Over 50 different **botryococcenes** have been identified, though only a fraction have been structurally characterized.[1] The primary variations among isomers arise from the number and position of methyl groups and the presence of cyclic structures.

Linear Isomers

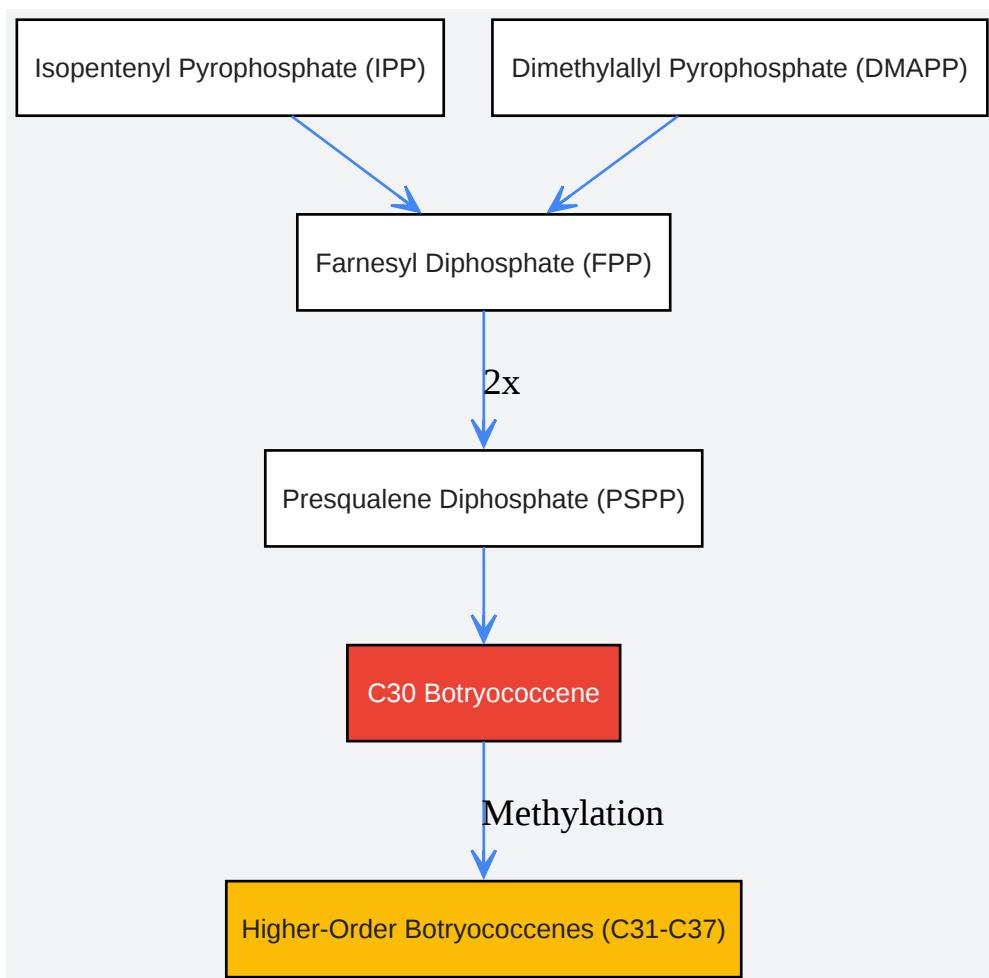
The most common **botryococcenes** are linear chains that differ in their degree of methylation. The table below summarizes the key properties of the most well-characterized linear **botryococcenes**.

Isomer	Molecular Formula	Molecular Weight (g/mol)	InChIKey
C30 Botryococcene	C30H50	410.7	LRCNPQXZCZKGDI-OFGMELEWSA-N
C33 Botryococcene	C33H56	452.8	GUAPAZWRZCOQGT-JQUYWNEBSA-N
C34 Botryococcene	C34H58	466.8	RRFKZRGEWFCPGV-KWNNYQEWSA-N

Cyclic Isomers

In addition to linear forms, cyclic isomers of **botryococcene** have been isolated and characterized. For instance, three cyclic C33 **botryococcenes** have been identified, with one featuring an unusual methylenecyclohexane ring.[5]

Visualization of Botryococcene Structures


The following diagrams illustrate the chemical structures of the major **botryococcene** isomers.

Caption: Chemical structures of C30 and C34 **botryococcene**.

Biosynthesis of Botryococcenes

The biosynthesis of **botryococcenes** is a complex process that begins with the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[\[1\]](#) Unlike many eukaryotes that utilize the mevalonate (MVA) pathway for IPP synthesis, *B. braunii* employs a non-MVA pathway.[\[1\]](#)

The key steps in the biosynthesis of the C30 **botryococcene** precursor are analogous to squalene synthesis and involve the head-to-head condensation of two farnesyl diphosphate (FPP) molecules to form presqualene diphosphate (PSPP).[\[6\]](#) However, the subsequent enzymatic steps diverge, leading to the formation of **botryococcene** instead of squalene.[\[6\]](#)

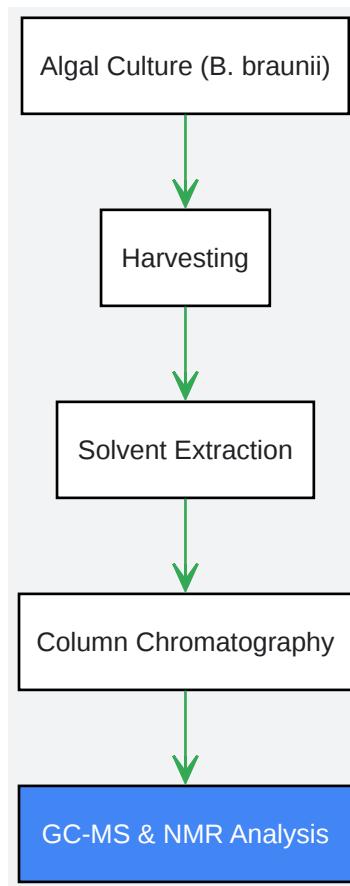
[Click to download full resolution via product page](#)

Caption: Simplified biosynthetic pathway of **botryococcenes**.

Experimental Protocols

The isolation and characterization of **botryococcenes** from *B. braunii* involve a series of meticulous experimental procedures.

Algal Culture and Harvesting


- Culture Conditions: *Botryococcus braunii* (Race B) is typically cultured in a modified Chu 13 medium under a 12:12 hour light:dark cycle at approximately 25°C.
- Harvesting: Algal biomass is harvested during the late exponential growth phase by centrifugation or filtration.

Hydrocarbon Extraction

- Solvent Extraction: The harvested and dried algal biomass is subjected to solvent extraction, commonly using a mixture of hexane and isopropanol or dichloromethane and methanol.
- Purification: The crude extract is then purified using column chromatography on silica gel to separate the hydrocarbon fraction from other lipids.

Structural Characterization

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to separate and identify the different **botryococcene** isomers based on their retention times and mass fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation of purified **botryococcene** isomers.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **botryococcene** analysis.

Conclusion

Botryococcenes represent a fascinating and structurally diverse family of natural products with significant scientific and industrial relevance. A thorough understanding of their chemical structures, isomeric variations, and biosynthetic pathways is essential for harnessing their potential. The analytical methods outlined in this guide provide a robust framework for the continued exploration and characterization of these unique algal hydrocarbons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Botryococcenes - Wikipedia [en.wikipedia.org]
- 2. Botryococcus braunii - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. C30 Botryococcene | C30H50 | CID 59053142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biochemistry.tamu.edu [biochemistry.tamu.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Isomers of Botryococcene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12783581#botryococcene-chemical-structure-and-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com